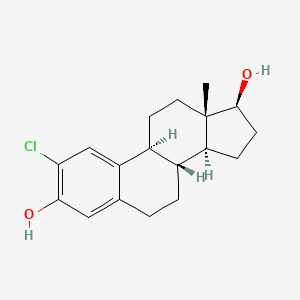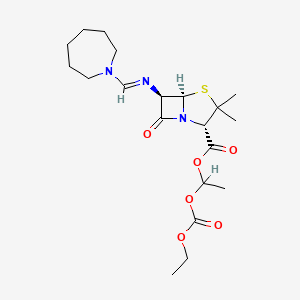
(1-Methylbutyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methylbutyl)cyclopentane is a member of the class of cyclopentanes that is cyclopentane substituted by a 1-methylbutyl group. It has a role as a metabolite.
Applications De Recherche Scientifique
Thermal Chemistry and Surface Interactions
The thermal chemistry of related cyclopentane compounds, like 1-methyl-1-cyclopentene and methylene cyclopentane, has been explored on Pt(111) surfaces. These studies reveal isomerization processes and dehydrogenation to form methylcyclopentadiene species, contributing to the understanding of surface-mediated reactions relevant to catalysis and material science (Morales & Zaera, 2006).
H₂ Storage Material
Research into compounds like 3-methyl-1,2-BN-cyclopentane, which shares structural similarities with (1-Methylbutyl)cyclopentane, has highlighted their potential as H₂ storage materials. These findings are crucial for developing new materials for energy storage, with implications for renewable energy technologies (Luo et al., 2013).
Biohydroxylation Using Chiral Auxiliaries
The biohydroxylation of cyclopentane derivatives, employing chiral auxiliaries, demonstrates the utility of cyclopentane-based compounds in synthetic organic chemistry, especially in introducing chirality into pharmaceutical intermediates (Raadt et al., 2000).
Polymer Science
In polymer science, cyclopentane derivatives have been incorporated into copolymers, such as ethylene-1,2-cyclopentane random copolymers, to study the impact of cyclic units on polymer properties. This research is vital for designing new polymeric materials with tailored features for specific applications (Pragliola et al., 2013).
Propriétés
Formule moléculaire |
C10H20 |
|---|---|
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
pentan-2-ylcyclopentane |
InChI |
InChI=1S/C10H20/c1-3-6-9(2)10-7-4-5-8-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
ZXIYMCGSSPHRBV-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1CCCC1 |
SMILES canonique |
CCCC(C)C1CCCC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





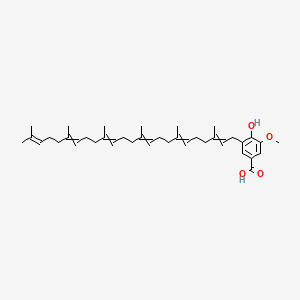

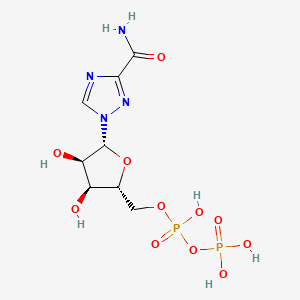
![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)
![5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione](/img/structure/B1204026.png)
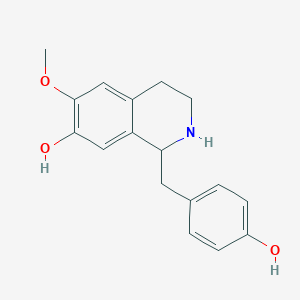
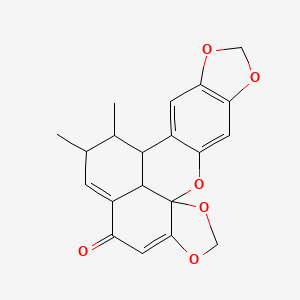
![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)
